

Application Notes: Phenamacril Sensitivity Testing in Fusarium

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Compound of Interest

Compound Name: Phenamacril

Cat. No.: B15608072

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Introduction

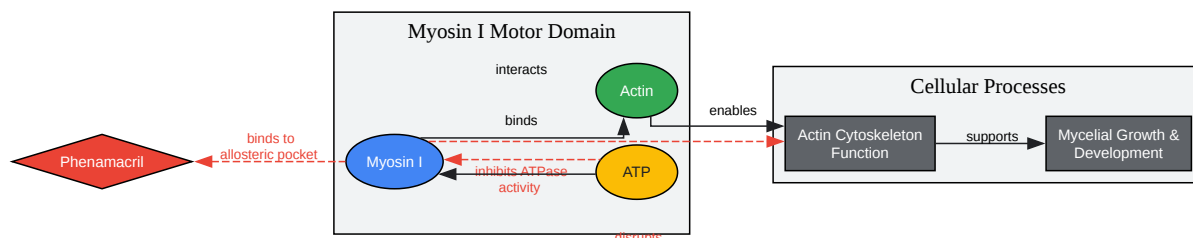
Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and potent inhibitory effects against several economically significant phytopathogenic fungi within the *Fusarium* genus.[1][2] Its targeted mode of action makes it an environmentally benign option for managing *Fusarium*-related crop diseases such as *Fusarium* Head Blight (FHB).[3][4] **Phenamacril** effectively inhibits the mycelial growth of susceptible species, including *F. graminearum*, *F. avenaceum*, *F. oxysporum*, and *F. pseudograminearum*. [2][5] However, its efficacy varies among species, with some, like *F. solani*, exhibiting natural resistance.[1] These application notes provide detailed protocols for assessing the in vitro sensitivity of *Fusarium* species to **phenamacril**, crucial for resistance monitoring, disease management strategies, and the development of new antifungal agents.

Mechanism of Action

Phenamacril's antifungal activity stems from its specific targeting of the class I myosin motor protein (MyoI) in susceptible *Fusarium* species.[2][4] Myosins are essential motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes along the actin cytoskeleton.[2]

Phenamacril acts as a reversible and noncompetitive inhibitor of MyoI.[1][6][7] It binds to a novel allosteric pocket located within the actin-binding cleft of the myosin motor domain.[6] This binding event arrests the motor domain in a pre-power stroke conformation, which blocks the closure of the actin-binding cleft.[6][8] The ultimate effect is the potent inhibition of the myosin's

ATPase activity, disrupting crucial cellular functions that rely on the actin cytoskeleton, such as mycelial growth and development, thereby suppressing fungal proliferation.[1][2][4] Resistance to **phenamacril** is often associated with point mutations in the myosin-5 gene (*myo5*), which encodes the target protein.[3][4]



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Caption: Mechanism of **Phenamacril** Action in *Fusarium*.

Quantitative Data Summary

The sensitivity of *Fusarium* species to **phenamacril** is typically quantified by the Effective Concentration required to inhibit 50% of growth (EC_{50}) or the half-maximal inhibitory concentration (IC_{50}). The table below summarizes reported values for various species.

Fusarium Species	Test Type	EC ₅₀ / IC ₅₀ (µg/mL)	Notes	Reference
F. graminearum	Myosin I ATPase Inhibition	~0.11 (360 nM)	IC ₅₀ value determined using purified myosin motor constructs.	[1][8]
F. pseudograminearum	Mycelial Growth Inhibition	0.0998 - 0.5672	Baseline sensitivity established from 63 strains.	[5]
F. pseudograminearum	Conidial Germination	5.0273 - 26.4814	Higher concentration needed to inhibit spore germination.	[5]
F. pseudograminearum	Sporulation Quantity	0.0770 - 0.1064	Highly effective at reducing sporulation.	[5]
F. verticillioides	Mycelial Growth Inhibition	0.5 - 8.0	For parental (wild-type) strain.	[9]
F. verticillioides (Resistant)	Mycelial Growth Inhibition	25 - >400	For UV-induced and transformed resistant mutants.	[9]
F. avenaceum	Myosin I ATPase Inhibition	Inhibitory Effect Noted	Potently inhibits ATPase activity, but specific IC ₅₀ not stated.	[1]
F. solani	Myosin I ATPase Inhibition	Little to No Effect	Exhibits natural resistance to phenamacril.	[1]

Experimental Protocols

Protocol 1: In Vitro Sensitivity of Fusarium Mycelial Growth (Agar Amendment Method)

This protocol determines the EC₅₀ value of **phenamacril** against Fusarium isolates based on the inhibition of mycelial radial growth on fungicide-amended media.

1. Materials

- Fusarium isolates for testing
- Potato Dextrose Agar (PDA)
- **Phenamacril** (analytical grade)
- Solvent for stock solution (e.g., 0.1 M Hydrochloric acid or Dimethyl sulfoxide (DMSO))[9]
- Sterile Petri dishes (90 mm)
- Sterile cork borer (e.g., 5 mm diameter)
- Incubator set to 25°C
- Ruler or calipers
- Parafilm

2. Preparation of Fungicide Stock and Amended Media

- Prepare a high-concentration stock solution of **phenamacril** (e.g., 10 mg/mL) by dissolving it in a suitable solvent.[9]
- Autoclave PDA medium and cool it to 50-55°C in a water bath.
- Serially dilute the **phenamacril** stock solution. Add appropriate volumes of the dilutions to the molten PDA to achieve the desired final concentrations. A suggested range for initial

screening of sensitive species is 0, 0.01, 0.05, 0.1, 0.5, and 1.0 µg/mL. For potentially resistant species, higher concentrations (e.g., 10, 50, 100, 200 µg/mL) may be necessary.[9]

- Ensure the final concentration of the solvent in the media is consistent across all plates (including the control) and is non-inhibitory to fungal growth (typically ≤1% v/v).
- Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

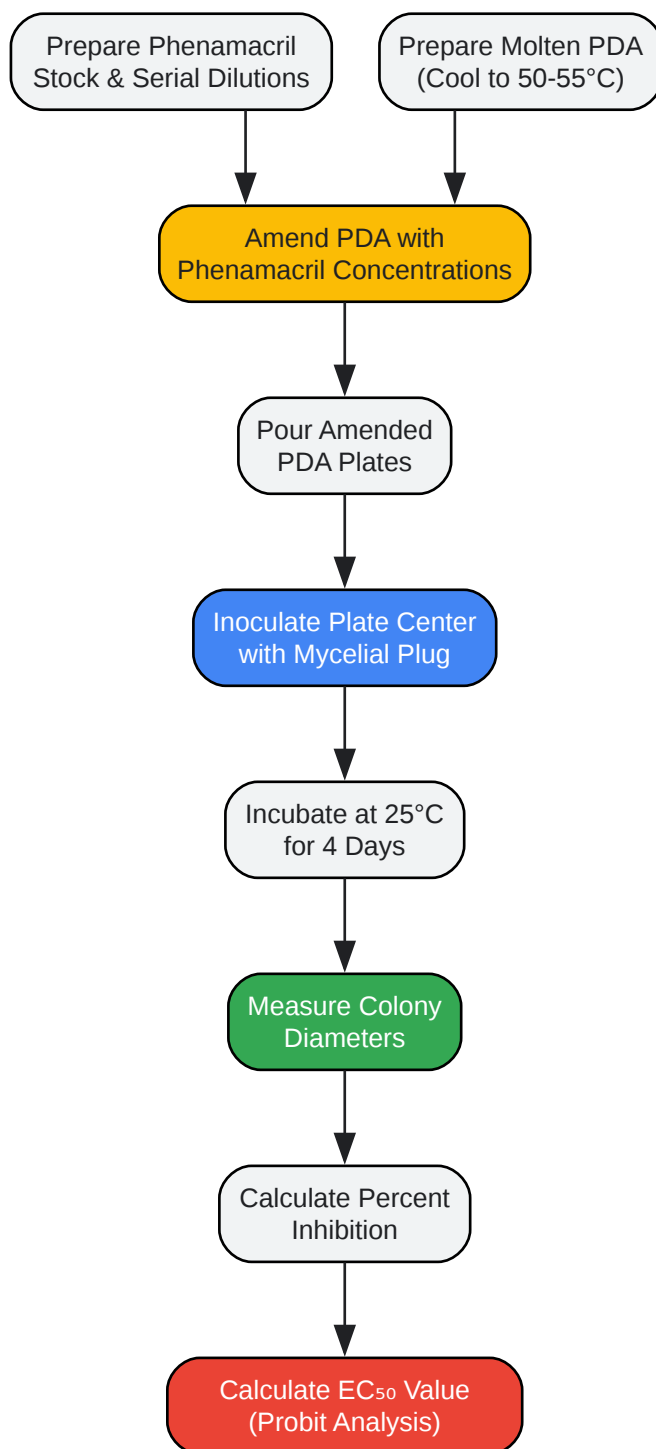
3. Inoculation and Incubation

- Culture the *Fusarium* isolates on fresh PDA plates for 4-7 days at 25°C until the colony edge is actively growing.
- Using a sterile cork borer, take a mycelial plug (e.g., 5 mm) from the margin of an actively growing colony.
- Place the mycelial plug, mycelium-side down, in the center of each **phenamacril**-amended PDA plate. Prepare three replicate plates for each concentration.
- Seal the plates with Parafilm and incubate them in the dark at 25°C for 4 days, or until the growth on the control plate has reached approximately two-thirds of the plate diameter.[9]

4. Data Collection and Analysis

- After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.[9]
- Calculate the average diameter for each replicate.
- Determine the percentage of mycelial growth inhibition for each concentration using the formula:
 - $\text{Inhibition (\%)} = [(DC - DT) / DC] \times 100$
 - Where DC is the average colony diameter on the control plates and DT is the average colony diameter on the treated plates.

- Calculate the EC₅₀ value by performing a probit analysis, regressing the probit of the inhibition percentage against the log₁₀ of the fungicide concentration.[9]



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